molecular formula C22H15N3OS2 B14287139 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one CAS No. 114371-61-8

4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one

Cat. No.: B14287139
CAS No.: 114371-61-8
M. Wt: 401.5 g/mol
InChI Key: ZZXTWUJMPLSITN-UHFFFAOYSA-N
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Description

4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one is a complex organic compound that features a benzothiazole moiety linked to a phthalazinone core via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one can undergo several types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the phthalazinone core.

    Substitution: Various substituents can be introduced into the benzothiazole or phthalazinone rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or phthalazinone rings.

Scientific Research Applications

4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in key biological processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole moiety with a phthalazinone core via a sulfanyl bridge is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

CAS No.

114371-61-8

Molecular Formula

C22H15N3OS2

Molecular Weight

401.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylmethylsulfanyl)-2-phenylphthalazin-1-one

InChI

InChI=1S/C22H15N3OS2/c26-22-17-11-5-4-10-16(17)21(24-25(22)15-8-2-1-3-9-15)27-14-20-23-18-12-6-7-13-19(18)28-20/h1-13H,14H2

InChI Key

ZZXTWUJMPLSITN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5S4

Origin of Product

United States

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